Home > Products > Building Blocks P7721 > 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine - 387358-41-0

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine

Catalog Number: EVT-2858264
CAS Number: 387358-41-0
Molecular Formula: C11H11N3
Molecular Weight: 185.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine

  • Compound Description: This compound serves as a scaffold for a series of novel Phosphodiesterase 5 inhibitors (PDE5Is). Notably, compound 6c, a derivative of this scaffold, exhibits potent PDE5 inhibitory activity with an IC50 of 0.056 nM and improved aqueous solubility. []
  • Relevance: This compound shares a tricyclic core structure with 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine, differing only in the presence of a benzene ring fused to the pyridine ring in 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine. []

2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

  • Compound Description: This compound represents another novel scaffold explored for developing PDE5Is. []

2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines

  • Compound Description: These compounds were synthesized and their reactivity was studied as potential scaffolds for Monoamine oxidase (MAO) inhibitors. Derivatives with a 1-phenylethynyl substituent, particularly compound 5g, demonstrated MAO-B inhibitory activity in the low micromolar range (IC50 = 1.35 μM). []
  • Relevance: These compounds share the 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine core with an additional alkyl substituent at the 2-position and a chlorine atom at the 10-position compared to 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine. []

10-(3,5-Dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridines

  • Compound Description: This class of compounds was synthesized through a thermal rearrangement reaction of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO. They are characterized by a hexahydrobenzo[b][1,6]naphthyridine core and a dihalogenated hydroxyphenyl substituent. []
  • Relevance: These compounds are structurally analogous to 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine, sharing a similar tricyclic ring system with an additional fused benzene ring. The presence of the dihalogenated hydroxyphenyl substituent further distinguishes this class of compounds. []

10-Amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines

  • Compound Description: These compounds were synthesized as part of a study focusing on the synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines and related derivatives. []
  • Relevance: These compounds are structurally related to 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine, sharing the core tricyclic structure with an amino group at the 10-position and an additional fused benzene ring. []

13-amino-6,6a,7,8,9,10-hexahydro-12H-benzo[b]pyrido[1,2-g][1,6]naphthyridines

  • Compound Description: These compounds represent a novel class of compounds synthesized during the same study that investigated 10-Amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines. []
  • Relevance: These compounds share a similar structural framework with 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine, characterized by a fused pyrido[1,2-g][1,6]naphthyridine core. []
  • Compound Description: These compounds are classified as HuperTacrines (HT), a novel series of hybrid molecules designed by combining structural elements of Huperzine A and Tacrine. HT1 and HT3 have demonstrated promising potential as treatments for Alzheimer's disease due to their low liver toxicity and their ability to inhibit human cholinesterases (hAChE and hBuChE). Specifically, HT1 exhibits selective, reversible mixed-type hAChE inhibition, while HT3 demonstrates quite selective, irreversible hBuChE inhibition. []
  • Relevance: These compounds are structurally analogous to 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine, sharing a similar tricyclic core with an additional fused benzene ring. The variations in substituents at the 3- and 5-positions contribute to their distinct pharmacological profiles. []
Overview

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a complex heterocyclic compound characterized by a fused ring system that combines elements of both pyridine and naphthyridine. Its molecular formula is C11H11N3C_{11}H_{11}N_{3}, indicating the presence of three nitrogen atoms within its structure. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its diverse biological activities and potential applications in drug development.

Source and Classification

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine belongs to the class of naphthyridines, which are bicyclic compounds containing two nitrogen atoms in their aromatic rings. These compounds are often explored for their pharmacological properties and serve as building blocks for synthesizing more complex molecules. Its classification as a heterocyclic compound highlights its unique structure that incorporates nitrogen into a predominantly carbon framework.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can be achieved through various synthetic routes. One prominent method involves the cyclization of appropriately substituted precursors under controlled conditions. For instance:

  • Cyclization Reaction: The reaction typically involves 2-aminopyridine derivatives reacting with aldehydes or ketones in the presence of catalysts such as acids or bases. The reaction conditions often require heating in solvents like ethanol or acetic acid to facilitate the formation of the desired tetrahydropyrido structure.
  • Automated Synthesis: Recent advancements have introduced automated continuous flow synthesis techniques that enhance efficiency and scalability. For example, photoredox-catalyzed hydroaminoalkylation reactions have been utilized to synthesize regioisomeric tetrahydropyridines from readily available primary amines and halogenated vinylpyridines .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine features a bicyclic arrangement with a tetrahydropyridine ring fused to a naphthyridine core. Key structural data include:

  • Molecular Formula: C11H11N3C_{11}H_{11}N_{3}
  • Molecular Weight: Approximately 199.22 g/mol
  • Key Functional Groups: The presence of nitrogen atoms in the ring system contributes to its reactivity and biological activity.

The compound's three-dimensional conformation allows for various interactions with biological targets, making it a subject of interest in drug design.

Chemical Reactions Analysis

Reactions and Technical Details

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized to yield naphthyridine derivatives.
  • Reduction: Reduction reactions can produce tetrahydro derivatives.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at specific positions on the fused rings.

These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is primarily related to its interactions with various biological macromolecules. It has been shown to influence enzyme activity and cellular processes through:

  • Enzyme Interaction: The compound may enhance or inhibit the activity of certain enzymes by binding to their active sites or altering their conformational states.
  • Cell Signaling Modulation: It can affect cell signaling pathways that regulate metabolism and gene expression.

Research indicates that these interactions may lead to therapeutic effects against diseases such as cancer and infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine exhibits several notable physical and chemical properties:

These properties are crucial for understanding how the compound behaves under different experimental conditions and its potential applications in various fields.

Applications

Scientific Uses

The applications of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine span multiple disciplines:

  • Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Research is ongoing to explore its efficacy as a therapeutic agent against various diseases.
  • Material Science: The compound serves as a building block for synthesizing novel materials with unique electronic properties.
  • Coordination Chemistry: It functions as a ligand in coordination complexes due to its ability to coordinate with metal ions effectively.
Therapeutic Applications in Medicinal Chemistry

Neurodegenerative Disease Interventions

PDE5 Inhibition for Alzheimer’s Disease Targeting NO/cGMP/PKG/CREB Signaling Pathways

The tetrahydropyrido[2,3-b][1,6]naphthyridine scaffold has emerged as a potent inhibitor of phosphodiesterase 5 (PDE5), which hydrolyzes cyclic guanosine monophosphate (cGMP). Inhibition elevates cGMP levels, activating protein kinase G (PKG) and promoting phosphorylation of the cAMP response element binding protein (CREB), a transcription factor critical for synaptic plasticity and memory formation. Compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile) exhibits exceptional PDE5 inhibition (IC50 = 0.056 nM), surpassing earlier quinoline-based inhibitors. This efficacy translates to improved cognitive function in APP/PS1 transgenic Alzheimer’s disease (AD) mouse models, where 6c rescues learning and memory deficits by enhancing the nitric oxide (NO)/cGMP/PKG/CREB signaling axis [2].

Table 1: Neurodegenerative Applications of Tetrahydropyridonaphthyridine Derivatives

CompoundTargetActivity (IC50)Key Properties
6cPDE50.056 nMSolubility >500 μM, CREB activation
PF-9601N HybridMAO-B/ChEMAO-B: 31 nM; eqBuChE: 7 μMMulti-target neuroprotection
Ladostigil AnalogueAChE/BuChENot reportedBBB permeable, anti-apoptotic

Scaffold Optimization for Enhanced Blood-Brain Barrier Permeability

Structural refinements focus on improving blood-brain barrier (BBB) penetration and aqueous solubility. Introducing hydrophilic groups (e.g., nitriles, methoxybenzylamino substituents) reduces logP values while maintaining potency. Compound 6c demonstrates >500 μM solubility—a 128-fold increase over earlier leads—achieved by replacing lipophilic moieties with polar carbonitrile groups. Molecular weight optimization (<450 Da) and topological polar surface area (tPSA) control (<90 Ų) further enhance BBB permeability, critical for central nervous system efficacy [2] [6].

Antiviral Agent Development

Non-Nucleoside Anti-HSV-1 Mechanisms and Resistance Mitigation Strategies

Tetrahydropyridonaphthyridines exhibit robust activity against herpes simplex virus type-1 (HSV-1) by interfering with viral replication machinery, distinct from nucleoside analogues like acyclovir. Fluorinated derivatives (e.g., 1h) achieve 91% viral yield inhibition at 50 μM by disrupting viral DNA synthesis or protein assembly. Their non-nucleoside mechanism circumvents thymidine kinase-mediated resistance, offering advantages against acyclovir-resistant strains [8].

Comparative Efficacy of 1,6-Naphthyridine Derivatives Against Viral Replication

Structure-activity relationship (SAR) studies reveal that C9-substituted derivatives on the naphthyridine core significantly influence antiviral potency:

Table 2: Antiviral Profiles of 1,6-Naphthyridine Derivatives

CompoundSubstituent (Position)% HSV-1 Inhibition (50 μM)Cytotoxicity (CC50)
1h9-F91%600 μM
1g8-NO₂87%Not reported
1d9-Cl80%Not reported
2c9-CH₃ (pyrido)65%Not reported

Fluorine at C9 (1h) maximizes inhibition due to enhanced electron-withdrawing effects and membrane permeability. Pyrido-fused analogues (2a-c) show reduced efficacy, underscoring the benzo-fused scaffold’s superiority [8] [10].

Oncology-Targeted Therapies

Tyrosine Kinase Inhibition for Solid Tumor Treatment

The scaffold demonstrates potent inhibition of tyrosine kinases, particularly AXL, which drives epithelial-mesenchymal transition (EMT) and metastasis in solid tumors. Compound 13c, a 1,6-naphthyridin-4-one derivative, achieves low-nanomolar AXL inhibition (IC50 < 1 nM) by binding the DFG-out kinase conformation. Its 2-aminopyridine moiety anchors to catalytic residues (Asp690), while hydrophobic groups occupy adjacent pockets, suppressing downstream signaling in lung and pancreatic cancer models [7].

Spirocyclic Analogues in Selective Kinase Modulation

Spiro-fused tetrahydropyridonaphthyridines enable selective kinase targeting. Modifications at C3-C4 adjust selectivity toward fibroblast growth factor receptors (FGFR) or discoidin domain receptors (DDR). For example, 7-acetamido derivatives inhibit FGFR-1 and VEGFR-2 at nanomolar levels, disrupting angiogenesis. Computational modeling confirms spirocycles enforce binding poses that avoid steric clashes with DDR2’s P-loop, enhancing specificity [3] [7].

Properties

CAS Number

387358-41-0

Product Name

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine

Molecular Formula

C11H11N3

Molecular Weight

185.23

InChI

InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h3,5-7H,1-2,4H2,(H,13,14)

InChI Key

SWOPKGZGICUIEE-UHFFFAOYSA-N

SMILES

C1CC2=C(NC1)N=C3C=CN=CC3=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.